molecular formula C11H14ClNO3 B1598846 3-chloro-N-(2,4-dimethoxyphenyl)propanamide CAS No. 349097-71-8

3-chloro-N-(2,4-dimethoxyphenyl)propanamide

Cat. No. B1598846
M. Wt: 243.68 g/mol
InChI Key: FDZXCZHTVPOSTB-UHFFFAOYSA-N
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Description

3-Chloro-N-(2,4-dimethoxyphenyl)propanamide, also known as 3-chloro-N-DMPPA, is a synthetic organic compound with a wide range of applications in scientific research. It is an amide derivative of the aromatic compound 2,4-dimethoxyphenol, and has been used in the synthesis of a number of other compounds. 3-Chloro-N-DMPPA is a versatile compound, with applications in medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Crystal Structure and Herbicidal Activity

Research has explored compounds with structural similarities to 3-chloro-N-(2,4-dimethoxyphenyl)propanamide, demonstrating their effectiveness in herbicidal applications. For example, the study of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its potential in controlling unwanted vegetation due to its significant herbicidal activity, suggesting that structurally related compounds might also possess useful biological properties (Liu et al., 2008).

Antidepressant Agents

Substituted 3-amino-1,1-diaryl-2-propanols have been evaluated for their antidepressant properties, providing a foundation for the potential neurological applications of similar compounds. This research signifies the importance of structural modification in achieving desired biological activities and may point towards the neurological relevance of 3-chloro-N-(2,4-dimethoxyphenyl)propanamide derivatives (J. A. Clark et al., 1979).

Antinociceptive Activity

The antinociceptive (pain-relieving) activities of certain propanamide derivatives have been investigated, indicating the potential for 3-chloro-N-(2,4-dimethoxyphenyl)propanamide and its analogs in pain management. Such studies highlight the compound's possible applications in developing new pain relief medications (T. Önkol et al., 2004).

Photocatalytic Degradation

The photocatalytic degradation of N-(3,4-dichlorophenyl)propanamide, a compound with structural similarities, has been studied, suggesting that related compounds like 3-chloro-N-(2,4-dimethoxyphenyl)propanamide might be involved in environmental remediation processes. This research opens pathways for the use of such compounds in treating water and soil contaminated with organic pollutants (M. Sturini et al., 1997).

properties

IUPAC Name

3-chloro-N-(2,4-dimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-8-3-4-9(10(7-8)16-2)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZXCZHTVPOSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409279
Record name 3-chloro-N-(2,4-dimethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,4-dimethoxyphenyl)propanamide

CAS RN

349097-71-8
Record name 3-chloro-N-(2,4-dimethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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